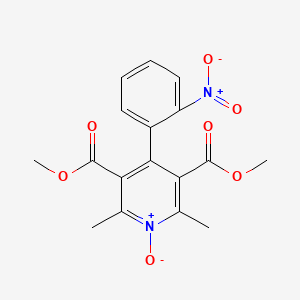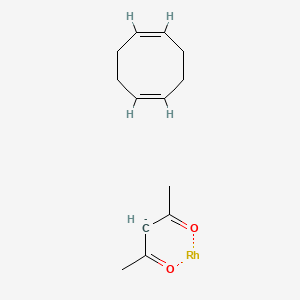
(1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium is a coordination complex that involves a rhodium metal center coordinated to (1Z,5Z)-cycloocta-1,5-diene and pentane-2,4-dione ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium typically involves the reaction of rhodium precursors with (1Z,5Z)-cycloocta-1,5-diene and pentane-2,4-dione under controlled conditions. One common method involves the use of rhodium chloride as the rhodium source, which reacts with (1Z,5Z)-cycloocta-1,5-diene and pentane-2,4-dione in the presence of a suitable solvent such as dichloromethane or toluene. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the rhodium center .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium undergoes various types of chemical reactions, including:
Oxidation: The rhodium center can be oxidized to higher oxidation states, which can facilitate different catalytic cycles.
Reduction: The compound can participate in reduction reactions, often involving the reduction of organic substrates.
Substitution: Ligand substitution reactions can occur, where the (1Z,5Z)-cycloocta-1,5-diene or pentane-2,4-dione ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or molecular oxygen for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the rhodium center .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions can produce rhodium(I) species. Ligand substitution reactions can result in the formation of new coordination complexes with different ligands .
科学研究应用
Chemistry
In chemistry, (1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbonylation reactions. Its ability to facilitate these reactions with high selectivity and efficiency makes it a valuable tool in synthetic chemistry .
Biology and Medicine
In biology and medicine, this compound has potential applications in the development of new therapeutic agents. Its unique coordination properties can be exploited to design metal-based drugs with specific biological activities. Research is ongoing to explore its potential in cancer therapy and antimicrobial treatments .
Industry
In industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties enable efficient synthesis of complex molecules, reducing the need for harsh reaction conditions and minimizing waste .
作用机制
The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium involves the coordination of the rhodium center to the ligands, which facilitates various catalytic cycles. The rhodium center can undergo oxidative addition and reductive elimination reactions, enabling the activation and transformation of organic substrates. The specific molecular targets and pathways involved depend on the nature of the ligands and the reaction conditions .
相似化合物的比较
Similar Compounds
1,5-Cyclooctadiene: A cyclic hydrocarbon with similar structural properties but without the rhodium center.
Pentane-2,4-dione: A diketone that can coordinate to metal centers but lacks the unique catalytic properties of the rhodium complex.
Rhodium complexes with different ligands: Various rhodium complexes with different ligands can exhibit similar catalytic properties but may differ in selectivity and efficiency.
Uniqueness
The uniqueness of (1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium lies in its combination of ligands and the rhodium center, which provides a versatile platform for catalysis. Its ability to undergo various chemical reactions and facilitate complex organic transformations makes it a valuable compound in both research and industrial applications .
属性
分子式 |
C13H19O2Rh- |
|---|---|
分子量 |
310.19 g/mol |
IUPAC 名称 |
(1Z,5Z)-cycloocta-1,5-diene;pentane-2,4-dione;rhodium |
InChI |
InChI=1S/C8H12.C5H7O2.Rh/c1-2-4-6-8-7-5-3-1;1-4(6)3-5(2)7;/h1-2,7-8H,3-6H2;3H,1-2H3;/q;-1;/b2-1-,8-7-;; |
InChI 键 |
GMJLWMKNMOSSJI-GCOBPYNFSA-N |
手性 SMILES |
CC(=O)[CH-]C(=O)C.C1/C=C\CC/C=C\C1.[Rh] |
规范 SMILES |
CC(=O)[CH-]C(=O)C.C1CC=CCCC=C1.[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



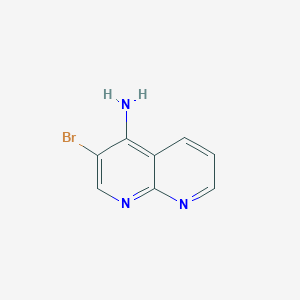


![(4R-cis)-6-[2-[2-(4-fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester](/img/structure/B13411308.png)
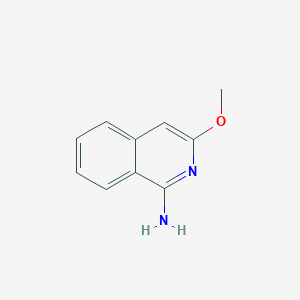
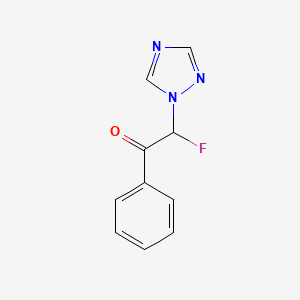

![(4aR,6S,7R,8R,8aS)-2,2-dimethyl-6-(4-methylphenyl)sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13411329.png)
![(1R,2S)-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide](/img/structure/B13411337.png)
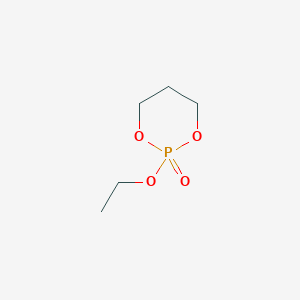
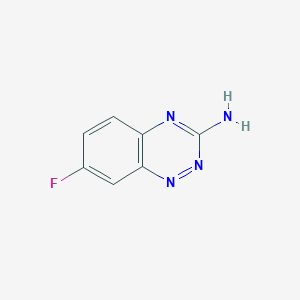
![(1S,2S,4R,8S,9S,11S,12S,13R)-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-8-carboxylic acid](/img/structure/B13411377.png)
